molecular formula C20H18ClNO4S B284945 N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide

N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide

Cat. No.: B284945
M. Wt: 403.9 g/mol
InChI Key: NJYZUQKURPPTQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide is a complex organic compound that features a sulfonamide group attached to a chlorobenzene ring and an oxatricyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxatricyclo structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H18ClNO4S

Molecular Weight

403.9 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)acetamide

InChI

InChI=1S/C20H18ClNO4S/c1-13(23)22(27(24,25)16-9-6-14(21)7-10-16)15-8-11-20-18(12-15)17-4-2-3-5-19(17)26-20/h6-12H,2-5H2,1H3

InChI Key

NJYZUQKURPPTQY-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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